![molecular formula C7H3Br2IN2 B6293235 4,7-Dibromo-3-iodo-1H-indazole CAS No. 2383369-85-3](/img/structure/B6293235.png)
4,7-Dibromo-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3Br2IN2 . It has a molecular weight of 401.83 .
Synthesis Analysis
Indazole-containing derivatives, such as 4,7-Dibromo-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Recent advances in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 4,7-Dibromo-3-iodo-1H-indazole is 1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H, (H,11,12) . This indicates that the compound contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
4,7-Dibromo-3-iodo-1H-indazole is a solid compound with a molecular weight of 401.83 .Scientific Research Applications
Anti-Tumor Activity
Indazole derivatives, including 4,7-Dibromo-3-iodo-1H-indazole, have been found to possess potent anti-tumor activity . This makes them a subject of interest in the development of new cancer therapies.
Anti-Inflammatory Activity
Indazole compounds are known for their anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.
Antidepressant Activity
Indazole structures have been used in the development of antidepressant drugs . This suggests that 4,7-Dibromo-3-iodo-1H-indazole could have potential applications in this field.
Antihypertensive Activity
Indazole-containing compounds have been used as antihypertensive agents . This indicates that 4,7-Dibromo-3-iodo-1H-indazole could be used in the treatment of high blood pressure.
Antibacterial Activity
Indazole derivatives have been reported to have antibacterial properties . This suggests that 4,7-Dibromo-3-iodo-1H-indazole could be used in the development of new antibacterial drugs.
Antiviral Activity
Indazole derivatives have been found to possess antiviral activity . This indicates that 4,7-Dibromo-3-iodo-1H-indazole could potentially be used in the treatment of viral infections.
Safety and Hazards
Future Directions
Indazole-containing derivatives, such as 4,7-Dibromo-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
properties
IUPAC Name |
4,7-dibromo-3-iodo-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIBURNVLMAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-3-iodo-1H-indazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.